molecular formula C22H27NO3S B2488983 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one CAS No. 2034531-88-7

1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one

Cat. No. B2488983
M. Wt: 385.52
InChI Key: ZFDUFEIYRDELNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives related to 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidinyl propyl piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine (Vinaya et al., 2009). Another method includes converting organic acids into esters, hydrazides, and then into oxadiazole-thiols, which are further reacted with bromomethyl phenyl sulfonyl piperidine to synthesize oxadiazole-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one has been characterized using various spectroscopic techniques. X-ray crystallography studies reveal specific conformations and geometries around sulfur atoms, showing the compound's structural details and providing insights into its 3D arrangement (Girish et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, demonstrating their reactivity and potential for further functionalization. For example, the reaction with bromodimethylsulfonium bromide catalyzes multicomponent reactions, leading to the formation of functionalized piperidines, which are crucial for synthesizing biologically active molecules (Khan et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and applications. The crystalline structure, revealed through X-ray crystallography, indicates the presence of inter- and intramolecular hydrogen bonds, contributing to the compound's stability and solubility characteristics (Prasad et al., 2008).

Scientific Research Applications

Antimicrobial Applications

One study focused on the synthesis and evaluation of antimicrobial activity of derivatives similar to the mentioned compound against pathogens affecting tomato plants, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum. The study found that certain derivatives showed potent antimicrobial activities, suggesting the potential for agricultural applications (Vinaya et al., 2009).

Synthesis and Chemical Properties

Another research area involves the synthesis and evaluation of the chemical properties of derivatives. For example, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides was described, which were then evaluated for their butyrylcholinesterase inhibitory activity. This suggests a potential interest in exploring such compounds for their biological activities and possible therapeutic applications (Khalid et al., 2016).

Enzyme Inhibition Studies

Derivatives of the compound have been evaluated for their enzyme inhibition properties. For instance, some synthesized derivatives demonstrated inhibitory activities against cholinesterase enzymes, suggesting their potential use in the study of neurodegenerative diseases (Khalid, 2012).

properties

IUPAC Name

1-(4-benzylsulfonylpiperidin-1-yl)-3-(2-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3S/c1-18-7-5-6-10-20(18)11-12-22(24)23-15-13-21(14-16-23)27(25,26)17-19-8-3-2-4-9-19/h2-10,21H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDUFEIYRDELNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one

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